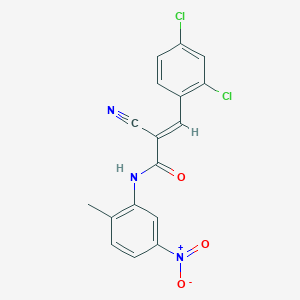
(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the propenamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and amide.
Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the dichlorophenyl and nitrophenyl groups: These groups can be introduced through substitution reactions using the corresponding halogenated precursors.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Compounds with substituted phenyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group.
(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of both cyano and nitrophenyl groups in (E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE may confer unique chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H11Cl2N3O3 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11Cl2N3O3/c1-10-2-5-14(22(24)25)8-16(10)21-17(23)12(9-20)6-11-3-4-13(18)7-15(11)19/h2-8H,1H3,(H,21,23)/b12-6+ |
Clé InChI |
ICMLSQJNWZSMFM-WUXMJOGZSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















